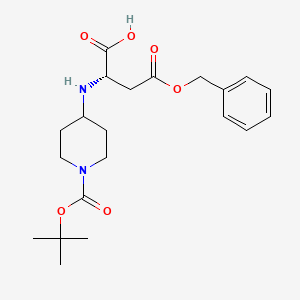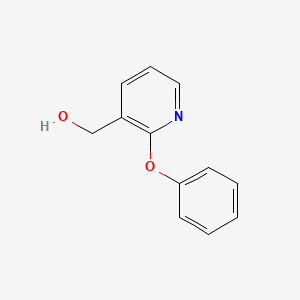
(2-Phenoxy-pyridin-3-yl)-methanol, 95%
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (2-Phenoxy-pyridin-3-yl)-methanol, 95% and its derivatives has been a subject of research. For instance, a study discusses the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Molecular Structure Analysis
The molecular structure analysis of (2-Phenoxy-pyridin-3-yl)-methanol, 95% can be performed using various techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .
Chemical Reactions Analysis
The chemical reactions involving (2-Phenoxy-pyridin-3-yl)-methanol, 95% can be analyzed using classical analysis, also termed wet chemical analysis . This method usually relies on chemical reactions between the material being analyzed (the analyte) and a reagent that is added to the analyte .
Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Phenoxy-pyridin-3-yl)-methanol, 95% can be analyzed using various techniques. For instance, feedstock choice, pyrolysis temperature, and pyrolysis type influence the final physicochemical characteristics of a substance .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3h)-one derivatives, have been synthesized as antitumor agents . These compounds have shown promising activities against various cancer cell lines , suggesting that their targets might be proteins or enzymes involved in cancer cell proliferation and survival.
Mode of Action
Related compounds have been shown to inhibit the migration and motility of cancer cells, induce cell apoptosis, and exhibit the typical apoptotic morphology . This suggests that (2-Phenoxy-pyridin-3-yl)-methanol might interact with its targets in a way that disrupts normal cell functions, leading to cell death.
Biochemical Pathways
Given its potential antitumor activity, it may influence pathways related to cell cycle regulation, apoptosis, and cell migration .
Result of Action
Related compounds have shown promising antitumor activities against various cancer cell lines . They have been found to inhibit the migration and motility of cancer cells, induce cell apoptosis, and exhibit the typical apoptotic morphology .
Eigenschaften
IUPAC Name |
(2-phenoxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-5-4-8-13-12(10)15-11-6-2-1-3-7-11/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOUPPXWSDSWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxypyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



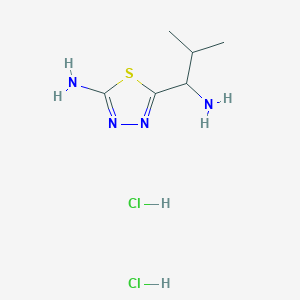

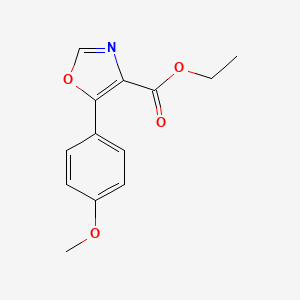
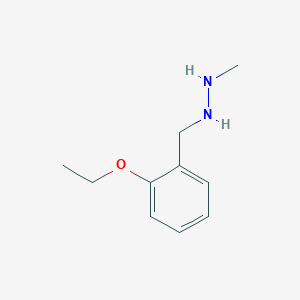
![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)
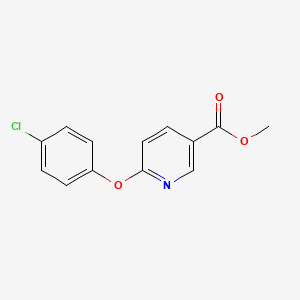

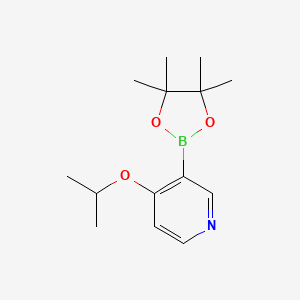

![2-Bromo-8-methylH-imidazo[1,2-a]pyridine](/img/structure/B6336207.png)

